3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C20H15F2N5O2 and its molecular weight is 395.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities. For instance, the synthesis and antiproliferative activity of derivatives within this chemical class have been explored, indicating their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011). Similarly, studies on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives show pronounced antimicrobial activity (Bhuiyan et al., 2006), suggesting a potential route for developing new antimicrobial agents.
Antiviral and Anticonvulsant Activities
Compounds within this family have demonstrated remarkable antiavian influenza virus activity, showcasing a new route to the synthesis of novel derivatives with significant antiviral activities (Hebishy et al., 2020). Anticonvulsant activities of related compounds have also been reported, underscoring their potential in developing new treatments for seizures (Kelley et al., 1995).
Antifungal and Antibacterial Properties
The antimicrobial activity of fluorinated derivatives, including compounds with structures similar to 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, has been evaluated, revealing high activity against fungi and Gram-positive microorganisms, with some derivatives displaying activity against Gram-negative strains (Carmellino et al., 1994).
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to bind with high affinity to multiple receptors . Benzamide derivatives also have a wide range of targets depending on their specific structures and functional groups.
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some 1,2,4-triazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-15-5-1-3-13(11-15)19-25-24-17-7-8-18(26-27(17)19)29-10-9-23-20(28)14-4-2-6-16(22)12-14/h1-8,11-12H,9-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQPBVYJCKTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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